(5-Methylisoxazol-3-YL)((2,5-dichlorophenyl)sulfonyl)amine
Overview
Description
Scientific Research Applications
Heterocyclizations Involving Pyruvic Acids
The chemical properties of 3-amino-5-methylisoxazole have been studied in reactions involving pyruvic acid derivatives. Notably, the NH₂-nucleophilic center of 3-amino-5-methylisoxazole participates in heterocyclizations with pyruvic acid derivatives. These reactions lead to the selective synthesis of furanones and pyrrolones .
Biodegradation and Photocatalytic Degradation
- Photocatalytic Degradation : It also plays a role in the photocatalytic degradation of sulfamethoxazole (SMX) .
Supramolecular Clusters and Crystal Retrosynthesis
An in-depth analysis of the interactions and energy content of crystals based on supramolecular clusters allowed researchers to propose crystallization mechanisms for 3-amino-5-methylisoxazole. This understanding contributes to crystal engineering .
Corrosion Inhibition
3-Amino-5-methylisoxazole has been evaluated for its corrosion inhibition properties. Researchers assess its effectiveness using measured corrosion current density (I_corr) values .
Anticancer Evaluation
The key intermediate 3-amino-5-methylisoxazole has been reacted with phthalic anhydride and/or maleic anhydride under different conditions to produce various isoxazole products. These derivatives may have potential anticancer properties .
properties
IUPAC Name |
2,5-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O3S/c1-6-4-10(13-17-6)14-18(15,16)9-5-7(11)2-3-8(9)12/h2-5H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEBDUNJTFURGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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